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Triethylamine borane

Catalog No.
S8267775
CAS No.
M.F
C6H18BN
M. Wt
115.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylamine borane

Product Name

Triethylamine borane

IUPAC Name

(triethylazaniumyl)boranuide

Molecular Formula

C6H18BN

Molecular Weight

115.03 g/mol

InChI

InChI=1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3

InChI Key

ONRDAGWFOUZNLV-UHFFFAOYSA-N

SMILES

[BH3-][N+](CC)(CC)CC

Canonical SMILES

[BH3-][N+](CC)(CC)CC

Triethylamine borane is a chemical compound formed by the reaction of triethylamine and borane. It has the chemical formula C6H18BN\text{C}_6\text{H}_{18}\text{BN} and a molecular weight of approximately 115.03 g/mol. This compound appears as a colorless, transparent liquid that is highly flammable and sensitive to moisture. It has a boiling point of 97 °C at 12 mm Hg and a melting point of -4 °C, with a density of 0.777 kg/L . Triethylamine borane serves primarily as a reducing agent in various

  • Reduction Reactions: It acts as a reducing agent for the synthesis of drugs and in hydroboration reactions, where it facilitates the addition of hydrogen across double bonds in organic compounds .
  • Thermal Decomposition: At elevated temperatures, triethylamine borane can decompose to produce nitrogen and hydrogen, making it useful in chemical vapor deposition processes for boron nitride coatings .
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving tetrahedral boron centers, which are characteristic of borane complexes .

Triethylamine borane can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting triethylamine with borane gas or borane complexes under controlled conditions to form triethylamine borane directly.
  • Complexation: It can also be prepared by complexing triethylamine with commercially available boranes or boron compounds .

The synthesis typically requires an inert atmosphere to prevent moisture interference, as the compound is sensitive to air and water.

Triethylamine borane has several notable applications:

  • Chemical Vapor Deposition: It is utilized as a precursor for the deposition of boron nitride thin films, which are important in various high-temperature applications due to their excellent thermal and chemical stability .
  • Organic Synthesis: The compound is widely used in organic chemistry as a reducing agent, particularly in the reduction of carbonyl compounds and other functional groups .
  • Material Science: Its thermal properties make it suitable for applications in materials science, particularly for creating coatings with desirable properties.

Research on interaction studies involving triethylamine borane primarily focuses on its thermal decomposition and reactivity with other chemicals during chemical vapor deposition processes. For instance, studies have shown that when mixed with ammonia, triethylamine borane can produce hydrogen cyanide at high temperatures, which plays a role in controlling the composition of deposited films . Further investigations into its interactions with various substrates during deposition processes could provide insights into optimizing material properties.

Several compounds share similarities with triethylamine borane, particularly within the category of amine-boranes. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Trimethylamine BoraneC6H15BN\text{C}_6\text{H}_{15}\text{BN}Similar reducing agent; more volatile than triethylamine borane.
Diethylamine BoraneC4H11BN\text{C}_4\text{H}_{11}\text{BN}Less steric hindrance; potentially different reactivity profiles.
Tris(dimethylamino)boraneC6H18B\text{C}_6\text{H}_{18}\text{B}Used similarly in vapor deposition; different thermal stability characteristics.

Uniqueness of Triethylamine Borane

Triethylamine borane stands out due to its specific balance between stability and reactivity, making it particularly effective for controlled chemical vapor deposition processes while also serving as an efficient reducing agent in organic synthesis. Its unique properties allow it to be utilized effectively in high-temperature applications where other amine-boranes may not perform as well.

Hydrogen Bond Acceptor Count

1

Exact Mass

115.1532297 g/mol

Monoisotopic Mass

115.1532297 g/mol

Heavy Atom Count

8

Dates

Last modified: 01-05-2024

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